2-Octylundecanedioic acid
Description
2-Octylundecanedioic acid (CAS: 40099-65-8) is a branched-chain dicarboxylic acid with the molecular formula C₁₉H₃₆O₄ and the IUPAC name This compound . Its structure consists of an 11-carbon backbone (undecanedioic acid) with a terminal carboxyl group (-COOH) at each end and an octyl (-C₈H₁₇) substituent on the second carbon (Figure 1). This branching confers unique physicochemical properties, including enhanced hydrophobicity compared to linear dicarboxylic acids, which influences its solubility and reactivity .
Properties
CAS No. |
40099-65-8 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-octylundecanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
IGMCTDOFLKWLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octylundecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For example, the oxidation of 2-octylundecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of long-chain hydrocarbons using metal catalysts. This process can be optimized to produce high yields of the desired dicarboxylic acid while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Octylundecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids or other oxidation products.
Reduction: Reduction of this compound can yield the corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols, amines, or thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Esters, amides, or acid chlorides.
Scientific Research Applications
2-Octylundecanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and fatty acid pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Octylundecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Key Structural Features:
- Branched alkyl chain : The octyl group introduces steric effects, reducing crystallinity and altering melting points compared to linear analogs.
- Dual carboxyl groups : Enables participation in esterification, polymerization, and chelation reactions.
2-Octylundecanedioic acid is compared to structurally related dicarboxylic acids, focusing on chain length, branching, and functional group arrangement.
Table 1: Structural and Functional Comparison
Detailed Analysis:
Decanedioic Acid (Sebacic Acid)
- Structural differences : Lacks the octyl branch and has a shorter linear chain (10 carbons vs. 11 carbons in this compound).
- Impact on properties : Higher crystallinity and melting point (131°C vs. ~100°C estimated for this compound) due to linearity .
Dodecanedioic Acid
- Structural differences : Linear 12-carbon chain without branching.
- Impact on properties : Longer chain increases melting point (129°C) and thermal stability, making it suitable for high-temperature polymers. The octyl branch in this compound reduces intermolecular forces, lowering its melting point .
Nonanedioic Acid
- Structural differences : Shortest chain (9 carbons) with linear structure.
- Impact on properties : Higher water solubility due to reduced hydrophobicity. Applications in plasticizers and adhesives differ from this compound’s niche in hydrophobic systems .
Unique Advantages of this compound:
- Branching: Improves compatibility with nonpolar substrates (e.g., oils, fats), enhancing performance in surfactants and emulsifiers.
- Reactivity : Dual carboxyl groups allow bifunctional modifications, enabling crosslinking in polymer networks .
Biological Activity
2-Octylundecanedioic acid, a long-chain dicarboxylic acid, has gained attention in recent years due to its potential biological activities. This compound is primarily studied for its applications in pharmaceuticals and biochemistry, particularly in the context of antimicrobial and antioxidant properties.
Chemical Structure
The chemical structure of this compound is characterized by a long hydrocarbon chain with two carboxylic acid functional groups, which contributes to its amphiphilic nature. This structure allows it to interact with various biological membranes and enzymes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Source: Derived from various studies on antimicrobial properties.
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant capabilities. The compound demonstrates a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.
Table 2: Antioxidant Activity of this compound
| Method Used | IC50 Value (µg/mL) |
|---|---|
| DPPH Assay | 25 |
| ABTS Assay | 30 |
Source: Comparative analysis of antioxidant activities.
Case Study 1: Antimicrobial Application
A study published in Journal of Applied Microbiology investigated the effects of this compound on methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited the growth of MRSA at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .
Case Study 2: Antioxidant Efficacy
In another study focusing on oxidative stress, researchers evaluated the protective effects of this compound on human cells exposed to oxidative agents. The findings revealed that pre-treatment with the compound reduced cell death significantly, highlighting its role as a potential protective agent in oxidative damage scenarios .
Q & A
Basic Research Questions
Q. What experimental protocols ensure reproducible synthesis and characterization of 2-Octylundecanedioic acid?
- Methodological Answer : Follow standardized synthesis procedures with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterize the compound using NMR (¹H/¹³C), FTIR, and mass spectrometry. For purity, employ HPLC with a refractive index detector and compare retention times against known standards. Always include control experiments and replicate trials to confirm consistency. Report all parameters in the main manuscript, with extended datasets (e.g., spectral peaks, chromatograms) in supplementary materials .
Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in biological or environmental samples. For non-polar matrices, gas chromatography (GC) with derivatization (e.g., silylation) improves volatility. Validate methods via calibration curves (R² ≥ 0.99) and spike-recovery tests (80–120% recovery). Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for structural confirmation .
Q. How can researchers design interdisciplinary studies to explore this compound’s applications?
- Methodological Answer : Formulate an over-arching question (OAQ) spanning chemistry and biology (e.g., “How does this compound modulate lipid bilayer dynamics?”). Develop focus questions (FQs) for sub-disciplines:
- Chemistry: Investigate surfactant properties via critical micelle concentration (CMC) measurements.
- Biology: Assess cytotoxicity using MTT assays on cell lines.
- Environmental Science: Study biodegradation pathways via microbial consortium incubations .
Advanced Research Questions
Q. What strategies address contradictory data in mechanistic studies of this compound’s biological activity?
- Methodological Answer : Conduct cluster analysis to identify outliers or confounding variables (e.g., batch-to-batch purity differences). Validate hypotheses using orthogonal assays:
- If conflicting cytotoxicity results arise, corroborate with apoptosis markers (Annexin V/PI staining) and metabolic flux analysis.
- For inconsistent spectroscopic data, apply multivariate statistical tools (PCA or PLS-DA) to isolate spectral artifacts .
Q. How can researchers optimize experimental designs to study the compound’s stability under extreme conditions?
- Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via UPLC-UV and identify byproducts using high-resolution MS. Apply Arrhenius kinetics to extrapolate shelf-life. For photostability, use a solar simulator (ICH Q1B guidelines) and track UV-Vis spectral shifts .
Q. What advanced computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to screen against lipid-binding proteins (e.g., albumin, phospholipase A2). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding free energy (ΔG) and conformational stability. Cross-validate with SPR or ITC for experimental binding affinity .
Data Management & Reporting
Q. How should researchers document and present large datasets for reproducibility?
- Methodological Answer : Structure supplementary materials with:
- Table S1 : Raw spectral data (chemical shifts, integration values).
- Figure S1 : Chromatograms annotated with peak identities.
- Dataset S1 : Computational modeling parameters (force fields, grid sizes).
Q. What statistical approaches resolve clustered data in longitudinal studies involving this compound?
- Methodological Answer : Use mixed-effects models to account for repeated measures within subjects. For non-normal distributions, apply generalized estimating equations (GEEs). Report intraclass correlation coefficients (ICCs) to quantify cluster variability. Open-source tools like R (lme4 package) streamline analysis .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance) and safety goggles. Work in a fume hood for synthesis steps involving volatile solvents. Store the compound in airtight containers at -20°C, segregated from oxidizers. Include Material Safety Data Sheets (MSDS) in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
